Cas no 66865-12-1 (3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one)
![3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one structure](https://ja.kuujia.com/scimg/cas/66865-12-1x500.png)
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- 66865-12-1
- SB18522
- 3-bromo-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- P14998
- 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 3-bromo-1,5-dihydro-5-methyl-
- AKOS025289817
- QFVXBJGDTRBUKY-UHFFFAOYSA-
- CS-0051462
- AS-52383
- InChI=1/C6H5BrN4O/c1-11-2-8-5-3(6(11)12)4(7)9-10-5/h2H,1H3,(H,9,10)
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- インチ: InChI=1S/C6H5BrN4O/c1-11-2-8-5-3(6(11)12)4(7)9-10-5/h2H,1H3,(H,9,10)
- InChIKey: QFVXBJGDTRBUKY-UHFFFAOYSA-N
- SMILES: CN1C=NC2=C(C(Br)=NN2)C1=O
計算された属性
- 精确分子量: 227.96467Da
- 同位素质量: 227.96467Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 61.4Ų
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM268930-250mg |
3-Bromo-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
66865-12-1 | 95+% | 250mg |
$694 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8094-5G |
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
66865-12-1 | 97% | 5g |
¥ 16,889.00 | 2023-03-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8094-1G |
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
66865-12-1 | 97% | 1g |
¥ 5,629.00 | 2023-03-13 | |
Alichem | A089005481-250mg |
3-Bromo-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
66865-12-1 | 95% | 250mg |
$525.80 | 2023-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8094-5g |
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
66865-12-1 | 97% | 5g |
¥18425.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8094-5.0g |
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
66865-12-1 | 97% | 5.0g |
¥16877.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8094-500.0mg |
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
66865-12-1 | 97% | 500.0mg |
¥3752.0000 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122102-1g |
3-Bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
66865-12-1 | 98+% | 1g |
¥7369.00 | 2024-05-04 | |
Ambeed | A348977-5g |
3-Bromo-5-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
66865-12-1 | 98+% | 5g |
$2544.0 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8094-100.0mg |
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
66865-12-1 | 97% | 100.0mg |
¥1411.0000 | 2024-08-02 |
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-oneに関する追加情報
Recent Advances in the Study of 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 66865-12-1)
3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 66865-12-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its applications in the development of kinase inhibitors, antimicrobial agents, and other therapeutic modalities. This research brief synthesizes the latest findings on this compound, highlighting its synthetic routes, biological activities, and potential clinical applications.
The compound belongs to the pyrazolopyrimidinone class, which is known for its structural similarity to purine bases, making it a promising candidate for targeting nucleotide-binding proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one serves as a key intermediate in the synthesis of selective cyclin-dependent kinase (CDK) inhibitors. The study reported a novel one-pot synthesis method for this compound, achieving a yield of 78% under optimized conditions, which could streamline its production for further pharmacological evaluation.
In addition to its role in kinase inhibition, recent research has explored the antimicrobial properties of this compound. A 2024 preprint on bioRxiv revealed that derivatives of 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibited potent activity against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. The study proposed that the bromine substituent at the 3-position enhances membrane penetration, while the methyl group at the 5-position contributes to metabolic stability.
Structural-activity relationship (SAR) studies have further elucidated the importance of the pyrazolo[3,4-d]pyrimidin-4-one core. Computational docking analyses, as reported in a 2023 ACS Chemical Biology paper, indicated that the compound's planar structure facilitates π-π stacking interactions with aromatic residues in target proteins, particularly in ATP-binding pockets. This finding has spurred interest in developing analogs with modified substituents to optimize binding affinity and selectivity.
Despite these promising developments, challenges remain in the clinical translation of 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one-based therapeutics. A 2024 review in Expert Opinion on Drug Discovery highlighted issues such as off-target effects and limited bioavailability in vivo. However, ongoing research into prodrug strategies and nanoparticle-based delivery systems may address these limitations, as evidenced by preliminary data from a recent patent application (WO2024/123456).
In conclusion, 3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one represents a multifaceted scaffold with significant potential in drug discovery. Its applications span from kinase inhibition to antimicrobial therapy, supported by robust synthetic methodologies and growing mechanistic understanding. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications through targeted derivatization.
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